Arachidonoyl Thio-PC
Overview
Description
It is widely used as a substrate for various phospholipase A2 enzymes, including secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 . The compound is particularly valuable in biochemical assays for quantifying phospholipase A2 activity due to its ability to generate a free thiol upon cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl Thio-PC involves the esterification of arachidonic acid with a thioether-containing glycerophosphocholine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions followed by purification using chromatographic techniques. The compound is often formulated in ethanol containing butylated hydroxytoluene (BHT) to enhance stability during storage .
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl Thio-PC primarily undergoes hydrolysis reactions catalyzed by phospholipase A2 enzymes. The cleavage of the sn-2 fatty acid results in the formation of a free thiol, which can further react with chromogenic reagents such as 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) and dithiodipyridine (DTP) to allow quantification of enzyme activity .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase A2 enzymes under physiological conditions.
Chromogenic Reactions: Involves reagents like DTNB and DTP to detect the free thiol generated during hydrolysis.
Major Products:
Free Thiol: Generated upon cleavage of the sn-2 fatty acid.
Lysophosphatidylcholine: Formed as a result of the hydrolysis reaction.
Scientific Research Applications
Arachidonoyl Thio-PC is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and lipidomics. Its primary applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of various phospholipase A2 enzymes.
Lipid Metabolism Studies: Helps in understanding the role of phospholipase A2 in lipid metabolism and signaling pathways.
Drug Development: Utilized in the screening of potential inhibitors or activators of phospholipase A2 enzymes.
Biological Research: Employed in studies investigating the role of phospholipase A2 in inflammation and other physiological processes.
Mechanism of Action
Arachidonoyl Thio-PC exerts its effects by serving as a substrate for phospholipase A2 enzymes. Upon enzymatic cleavage, the sn-2 fatty acid is released, generating a free thiol. This free thiol can then react with chromogenic reagents, allowing for the quantification of enzyme activity . The molecular targets of this compound include secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 .
Comparison with Similar Compounds
Arachidonoyl Phosphatidylcholine: Another substrate for phospholipase A2 enzymes but lacks the thioether group.
Arachidonoyl Amino Acids: Includes derivatives like arachidonoyl glycine and arachidonoyl phenylalanine, which are used in similar biochemical assays.
Uniqueness: Arachidonoyl Thio-PC is unique due to its thioether linkage, which allows for the generation of a free thiol upon enzymatic cleavage. This property makes it particularly useful in chromogenic assays for quantifying phospholipase A2 activity .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLGYBUIDZNF-WWBBCYQPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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